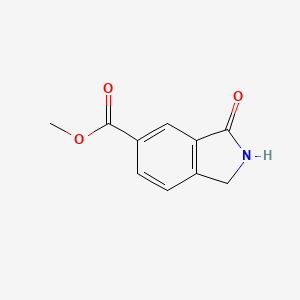

Methyl 3-oxoisoindoline-5-carboxylate

Description

Properties

IUPAC Name |

methyl 3-oxo-1,2-dihydroisoindole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-14-10(13)6-2-3-7-5-11-9(12)8(7)4-6/h2-4H,5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOUXXPLZXKYJRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(CNC2=O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60696044 | |

| Record name | Methyl 3-oxo-2,3-dihydro-1H-isoindole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60696044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

954239-52-2 | |

| Record name | Methyl 3-oxo-2,3-dihydro-1H-isoindole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60696044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 3-oxo-2,3-dihydro-1H-isoindole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 3-Oxoisoindoline-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-oxoisoindoline-5-carboxylate is a key heterocyclic scaffold of significant interest in medicinal chemistry and materials science. Its rigid, bicyclic structure, coupled with the reactive potential of the ester functionality, makes it a valuable building block for the synthesis of a diverse range of complex molecules, including pharmacologically active agents. This guide provides a comprehensive overview of the principal synthetic pathways to this target molecule. We will delve into a well-established multi-step classical route, offering detailed, step-by-step protocols and mechanistic insights. Furthermore, we will explore the landscape of modern, transition-metal-catalyzed strategies, discussing their potential for more efficient and convergent syntheses. The final esterification step to yield the title compound will also be examined through the lens of both traditional and contemporary methodologies. This document is intended to serve as a practical and authoritative resource for chemists engaged in the synthesis and application of isoindolinone derivatives.

Introduction: The Significance of the Isoindolinone Core

The isoindolinone structural motif is a privileged scaffold in drug discovery, forming the core of numerous biologically active compounds. Derivatives have demonstrated a wide spectrum of therapeutic potential, including applications as PARP inhibitors, anti-cancer agents, and modulators of the central nervous system. The presence of a carboxylate group at the 5-position, as in Methyl 3-oxoisoindoline-5-carboxylate, provides a crucial handle for further chemical modification, enabling the exploration of structure-activity relationships and the development of novel molecular entities. The strategic synthesis of this molecule is therefore of paramount importance for advancing research in these areas.

A Classical Multi-Step Synthesis Pathway

A reliable and well-documented approach to the synthesis of the 3-oxoisoindoline-5-carboxylic acid, the immediate precursor to the target methyl ester, begins with the readily available starting material, 2-methylbenzoic acid. This pathway, while linear and comprising several steps, is robust and utilizes common laboratory reagents.

The overall transformation can be visualized as the construction of the heterocyclic ring onto a pre-functionalized benzene core. The key strategic elements involve the regioselective introduction of functional groups that will ultimately form the lactam ring.

Caption: Overview of the classical synthesis pathway.

Step-by-Step Experimental Protocols

The following protocols are based on the methodology described by C. Kishor Kumar and colleagues.

Step 1: Bromination of 2-Methylbenzoic Acid

-

Objective: To introduce a bromine atom onto the aromatic ring, which will later be converted to the carboxyl group.

-

Protocol:

-

To a round-bottomed flask charged with iron filings (catalytic amount), add 2-methylbenzoic acid (10 g, 73.4 mmol).

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add bromine (8 mL, 159.5 mmol) dropwise with stirring.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Carefully triturate the reaction mixture with water to precipitate the product.

-

Isolate the reddish-tan solid by filtration and dry. This yields a mixture of 5-bromo and 3-bromo isomers.

-

For purification, dissolve the mixture in methanol and slowly add 0.1 N aqueous HCl to selectively precipitate the desired 5-bromo-2-methylbenzoic acid as an off-white solid.

-

-

Causality: The use of a Lewis acid catalyst like iron facilitates the electrophilic aromatic substitution by polarizing the bromine molecule, making it a better electrophile. The reaction yields a mixture of isomers due to the directing effects of the methyl and carboxylic acid groups. The purification step leverages solubility differences between the isomers.

Step 2: Esterification of 5-Bromo-2-methylbenzoic Acid

-

Objective: To protect the carboxylic acid as a methyl ester, preventing its interference in subsequent reactions.

-

Protocol:

-

Suspend 5-bromo-2-methylbenzoic acid in methanol.

-

Add thionyl chloride (SOCl₂) dropwise at 0 °C.

-

Reflux the mixture until the reaction is complete (monitored by TLC).

-

Remove the solvent under reduced pressure to obtain methyl 5-bromo-2-methylbenzoate.

-

-

Causality: Thionyl chloride converts the carboxylic acid to an acyl chloride in situ, which is then readily esterified by methanol. This is a standard and efficient method for ester formation.

Step 3: Benzylic Bromination

-

Objective: To functionalize the benzylic methyl group, which will become the methylene carbon of the isoindolinone ring.

-

Protocol:

-

Dissolve methyl 5-bromo-2-methylbenzoate in a suitable solvent like carbon tetrachloride.

-

Add N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN).

-

Heat the mixture under reflux, typically with illumination from a sunlamp to initiate the radical reaction.

-

After completion, cool the reaction, filter off the succinimide byproduct, and concentrate the filtrate to yield methyl 5-bromo-2-(bromomethyl)benzoate.

-

-

Causality: This is a free-radical chain reaction. AIBN initiates the process, and NBS serves as a source of bromine radicals. The reaction is selective for the benzylic position due to the stability of the resulting benzylic radical intermediate.

Step 4: Cyclization to form 6-Bromoisoindolin-1-one

-

Objective: To form the five-membered lactam ring.

-

Protocol:

-

Dissolve methyl 5-bromo-2-(bromomethyl)benzoate in a mixture of THF and methanol.

-

Add aqueous ammonium hydroxide (NH₄OH) and stir at room temperature.

-

The cyclization product, 6-bromoisoindolin-1-one, precipitates and can be isolated by filtration. A high yield of 94% has been reported for this step.

-

-

Causality: Ammonia acts as the nitrogen source for the lactam. It first displaces one of the bromine atoms (likely the more reactive benzylic bromide) via nucleophilic substitution, and the resulting primary amine then undergoes intramolecular cyclization by attacking the ester carbonyl, displacing methanol to form the stable five-membered ring.

Step 5: Cyanation of 6-Bromoisoindolin-1-one

-

Objective: To replace the bromine atom with a nitrile group, which can then be converted to the carboxylic acid.

-

Protocol:

-

In a microwave vial, combine 6-bromoisoindolin-1-one, zinc cyanide (Zn(CN)₂), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and zinc dust in DMF.

-

Seal the vial, degas the system, and backfill with argon.

-

Heat the mixture in a microwave reactor for 20 minutes at 145 °C.

-

After cooling, dilute with ethyl acetate, filter through celite, and purify by flash chromatography to obtain 3-oxoisoindoline-5-carbonitrile.

-

-

Causality: This is a palladium-catalyzed cross-coupling reaction. The palladium catalyst facilitates the replacement of the aryl bromide with a cyanide group from zinc cyanide. Microwave heating is employed to accelerate the reaction, significantly reducing the reaction time.

Step 6: Reduction of the Nitrile to an Aldehyde

-

Objective: To convert the nitrile group into an aldehyde.

-

Protocol:

-

Dissolve 3-oxoisoindoline-5-carbonitrile in formic acid.

-

Add Raney nickel (Ra/Ni) to the solution.

-

Heat the mixture to 65 °C for 2 hours.

-

After the reaction, dilute with water and filter to remove the catalyst, yielding 3-oxoisoindoline-5-carbaldehyde.

-

-

Causality: This reaction is a reductive hydrolysis of the nitrile. Raney nickel in formic acid is a common reagent system for this transformation.

Step 7: Oxidation of the Aldehyde to a Carboxylic Acid

-

Objective: To obtain the immediate precursor, 3-oxoisoindoline-5-carboxylic acid.

-

Protocol:

-

Dissolve 3-oxoisoindoline-5-carbaldehyde in DMF.

-

Add an aqueous solution of Oxone® (potassium peroxymonosulfate) and stir at room temperature.

-

Upon completion, the product, 3-oxoisoindoline-5-carboxylic acid, can be isolated.

-

-

Causality: Oxone® is a powerful yet relatively mild oxidizing agent that efficiently converts aldehydes to carboxylic acids.

| Step | Starting Material | Product | Reagents | Reported Yield |

| 1 & 2 | 2-Methylbenzoic Acid | Methyl 5-bromo-2-methylbenzoate | 1. Br₂/Fe 2. SOCl₂/MeOH | - |

| 3 | Methyl 5-bromo-2-methylbenzoate | Methyl 5-bromo-2-(bromomethyl)benzoate | NBS, AIBN | - |

| 4 | Methyl 5-bromo-2-(bromomethyl)benzoate | 6-Bromoisoindolin-1-one | NH₄OH in THF/MeOH | 94% |

| 5 | 6-Bromoisoindolin-1-one | 3-Oxoisoindoline-5-carbonitrile | Zn(CN)₂, Pd(PPh₃)₄, Zn, DMF (Microwave) | 85% |

| 6 | 3-Oxoisoindoline-5-carbonitrile | 3-Oxoisoindoline-5-carbaldehyde | Ra/Ni, Formic Acid | - |

| 7 | 3-Oxoisoindoline-5-carbaldehyde | 3-Oxoisoindoline-5-carboxylic Acid | Oxone®, DMF/H₂O | - |

Modern Synthetic Strategies: Transition-Metal Catalysis

While the classical pathway is effective, modern synthetic chemistry often seeks more convergent and atom-economical routes. Transition-metal catalysis, particularly with palladium and rhodium, has emerged as a powerful tool for the construction of heterocyclic scaffolds like isoindolinones. These methods often involve C-H activation, allowing for the direct formation of C-C or C-N bonds without the need for pre-functionalized starting materials.

Although a direct, optimized synthesis of Methyl 3-oxoisoindoline-5-carboxylate using these methods has not been prominently reported, the principles can be applied. A hypothetical modern approach would involve the cyclization of a starting material that already possesses the desired methyl carboxylate group.

Rhodium(III)-Catalyzed C-H Activation/Annulation

Rhodium(III) catalysts are well-known to facilitate the annulation of benzamides with various coupling partners like alkenes or alkynes via ortho-C-H activation.

Caption: A hypothetical Rh(III)-catalyzed C-H activation route.

Mechanistic Rationale:

-

C-H Activation: The rhodium catalyst, directed by the amide group of a hypothetical starting material like methyl 4-benzamidobenzoate, would selectively activate the C-H bond at the ortho position.

-

Insertion: The coupling partner (e.g., an alkyne) would then insert into the rhodium-carbon bond.

-

Reductive Elimination: Intramolecular cyclization followed by reductive elimination would forge the new C-C and C-N bonds of the isoindolinone ring, regenerating the active catalyst.

This approach offers the potential for a more convergent synthesis, as the core structure is assembled in a single, catalyzed step.

Final Step: Esterification of 3-Oxoisoindoline-5-carboxylic Acid

The conversion of the carboxylic acid to the final methyl ester is a fundamental organic transformation that can be accomplished through several reliable methods.

Fischer-Speier Esterification

This is the classical and most straightforward method for this transformation.

-

Principle: A carboxylic acid is heated with an excess of an alcohol (in this case, methanol) in the presence of a strong acid catalyst.

-

Protocol:

-

Suspend 3-oxoisoindoline-5-carboxylic acid in a large excess of methanol.

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).

-

Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure to yield Methyl 3-oxoisoindoline-5-carboxylate.

-

-

Causality: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. The reaction is an equilibrium, and using a large excess of methanol helps to drive it towards the product side, in accordance with Le Châtelier's principle.

Caption: Simplified mechanism of Fischer-Speier Esterification.

Milder Esterification Methods

For substrates that may be sensitive to the harsh conditions of Fischer esterification, milder methods can be employed.

| Method | Reagents | Key Features |

| Diazomethane | CH₂N₂ in ether | Highly efficient and clean, but diazomethane is toxic and explosive. |

| Mitsunobu Reaction | Triphenylphosphine (PPh₃), Diethyl azodicarboxylate (DEAD), Methanol | Proceeds under mild, neutral conditions with inversion of configuration if the alcohol is chiral. |

| Coupling Reagents | DCC or EDC with DMAP, Methanol | Forms an activated intermediate from the carboxylic acid, which is then displaced by methanol. |

The choice of esterification method will depend on the scale of the reaction, the purity requirements, and the functional group tolerance of the substrate.

Conclusion

The synthesis of Methyl 3-oxoisoindoline-5-carboxylate can be approached through both classical and modern synthetic strategies. The multi-step classical route, starting from 2-methylbenzoic acid, is a well-established and reliable pathway that provides access to the target molecule through a series of fundamental organic transformations. While this method is robust, it is also linear and may have a lower overall yield.

Modern transition-metal-catalyzed methods, such as Rh(III)-catalyzed C-H activation, offer the potential for more convergent and atom-economical syntheses. Although a specific, optimized protocol for the title compound using these methods is not yet widely documented, the underlying principles are sound and present a promising avenue for future process development. The final esterification step is readily achievable through a variety of well-understood methods, from the classical Fischer esterification to milder, reagent-based approaches.

This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently undertake the synthesis of this important molecular scaffold, enabling further exploration of its potential in drug discovery and materials science.

References

-

Kumar, C.K., et al. (2010). 3-Oxoisoindoline-5-carboxamides: Synthesis and their Antioxidant Activity Studies. Journal of Pharmaceutical Science and Technology, 2(12), 380-390. [Link]

An In-Depth Technical Guide to the Putative Mechanism of Action of Methyl 3-oxoisoindoline-5-carboxylate

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-oxoisoindoline-5-carboxylate represents a simple yet intriguing scaffold within the broader class of isoindolinone derivatives. While specific mechanistic studies on this particular molecule are not extensively documented in publicly available literature, its structural motif is a cornerstone in a variety of pharmacologically active agents. This guide provides a comprehensive analysis of the putative mechanism of action of Methyl 3-oxoisoindoline-5-carboxylate by examining the well-established biological activities of structurally related isoindolinone compounds. We will delve into the diverse molecular targets and signaling pathways modulated by this chemical class, offering a scientifically grounded framework for understanding its potential therapeutic applications. This document serves as a technical resource for researchers and professionals engaged in drug discovery and development, providing insights into the versatile pharmacology of the isoindolinone core.

Introduction: The Isoindolinone Scaffold and Methyl 3-oxoisoindoline-5-carboxylate

The isoindolinone core is a bicyclic heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in numerous natural products and synthetic drugs.[1][2] Its rigid structure provides a valuable framework for the spatial orientation of functional groups, enabling interaction with a wide array of biological targets. Methyl 3-oxoisoindoline-5-carboxylate, with the CAS Number 954239-52-2, is a derivative of this core structure.[3]

While direct pharmacological data on Methyl 3-oxoisoindoline-5-carboxylate is sparse, its parent structure, 3-oxoisoindoline-5-carboxylic acid, has been utilized as a precursor for the synthesis of derivatives with demonstrable biological activity, such as antioxidant properties. The broader family of isoindolinone-containing molecules encompasses a remarkable diversity of mechanisms, including anti-inflammatory, immunomodulatory, anti-cancer, and antimicrobial activities.[1][2] This guide will, therefore, explore the established mechanisms of action of these related compounds to infer the potential biological activities of Methyl 3-oxoisoindoline-5-carboxylate.

Established Mechanisms of Action of Isoindolinone Derivatives

The biological effects of isoindolinone derivatives are largely dictated by the nature and position of their substituents. This section details the key mechanisms through which this versatile scaffold exerts its pharmacological effects.

Cereblon (CRBN) Modulation: The IMiD® Paradigm

One of the most well-characterized mechanisms of action for a subset of isoindolinone-containing compounds, known as Immunomodulatory Drugs (IMiDs®), is the binding to the E3 ubiquitin ligase substrate receptor, Cereblon (CRBN).[2] Lenalidomide, a prominent drug with an isoindolin-1-one core, exemplifies this mechanism.[2]

-

Molecular Interaction: The glutarimide moiety, often attached to the isoindolinone nitrogen, is crucial for binding to Cereblon. This interaction alters the substrate specificity of the E3 ligase complex.

-

Downstream Effects: This altered specificity leads to the ubiquitination and subsequent proteasomal degradation of specific neo-substrates, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) in multiple myeloma cells. The degradation of these factors results in antiproliferative and immunomodulatory effects.

Enzyme Inhibition

The isoindolinone scaffold has been identified as a key component in various enzyme inhibitors.

-

Poly (ADP-ribose) Polymerase (PARP) Inhibition: Certain 3-substituted isoindolin-1-one derivatives have been shown to inhibit PARP, an enzyme critical for DNA single-strand break repair. PARP inhibitors are a clinically validated class of anti-cancer agents, particularly effective in tumors with deficiencies in other DNA repair pathways, such as those with BRCA mutations.

-

Cyclooxygenase (COX) Inhibition: Some isoindoline-containing compounds, such as indoprofen, function as non-steroidal anti-inflammatory drugs (NSAIDs) by inhibiting COX enzymes (both COX-1 and COX-2).[1] This inhibition prevents the production of prostaglandins, which are key mediators of inflammation and pain.

Receptor Modulation

-

GABAA Receptor Positive Allosteric Modulation: Novel isoindolin-1-one derivatives have been developed as positive allosteric modulators (PAMs) of GABAA receptors. These compounds enhance the effect of the inhibitory neurotransmitter GABA, leading to potential antiepileptic and anxiolytic effects.

Antimicrobial and Antifungal Activity

Derivatives of the closely related indole-2-carboxylate scaffold have demonstrated significant antimicrobial and antifungal properties.[1][4] Docking studies suggest that the antibacterial activity may arise from the inhibition of enzymes like E. coli MurB, which is involved in peptidoglycan biosynthesis.[1][4] The antifungal mechanism may involve the inhibition of enzymes such as 14α-lanosterol demethylase (CYP51).[1][4]

Antioxidant Activity

Studies on 3-oxoisoindoline-5-carboxamides, which are derivatives of the carboxylic acid of Methyl 3-oxoisoindoline-5-carboxylate, have demonstrated antioxidant properties. This activity was evaluated through their ability to scavenge free radicals (DPPH assay) and inhibit the oxidation of human low-density lipoprotein (LDL).

Putative Mechanism of Action of Methyl 3-oxoisoindoline-5-carboxylate

Based on the available evidence for structurally similar compounds, several putative mechanisms of action can be proposed for Methyl 3-oxoisoindoline-5-carboxylate. The lack of a bulky substituent on the nitrogen atom makes a direct Cereblon-modulating activity in the manner of IMiDs less likely. However, other mechanisms are plausible:

-

Enzyme Inhibition: The core isoindolinone structure could potentially interact with the active sites of various enzymes. Screening against panels of kinases, proteases, and metabolic enzymes would be a logical first step in identifying potential targets.

-

Receptor Binding: The molecule could act as a ligand for various receptors, either as an agonist, antagonist, or allosteric modulator.

-

Antioxidant and Anti-inflammatory Effects: Given the antioxidant activity of related carboxamides, it is plausible that Methyl 3-oxoisoindoline-5-carboxylate possesses similar properties, potentially through direct radical scavenging or by modulating inflammatory pathways.

Experimental Protocols for Mechanistic Elucidation

To definitively determine the mechanism of action of Methyl 3-oxoisoindoline-5-carboxylate, a systematic experimental approach is required.

In Vitro Target Identification

-

High-Throughput Screening (HTS): Screen the compound against a broad panel of biological targets, including enzymes (e.g., kinases, proteases, PARP) and receptors (e.g., GPCRs, ion channels).

-

Affinity-Based Methods: Employ techniques such as affinity chromatography or chemical proteomics to identify binding partners in cell lysates.

-

Cellular Thermal Shift Assay (CETSA): Assess target engagement in a cellular context by measuring changes in protein thermal stability upon compound binding.

In Vitro Functional Assays

Once a putative target is identified, functional assays are necessary to validate the interaction and determine the nature of the effect (e.g., inhibition, activation).

-

Enzyme Inhibition Assays: Measure the IC50 value of the compound against the purified target enzyme.

-

Receptor Binding Assays: Determine the binding affinity (Kd) using radioligand binding or surface plasmon resonance (SPR).

-

Cell-Based Reporter Assays: Quantify the functional consequence of target engagement in a cellular context (e.g., changes in gene expression, second messenger levels).

Elucidation of Downstream Signaling

-

Western Blotting: Analyze the phosphorylation status and expression levels of key proteins in signaling pathways downstream of the identified target. For instance, if the compound is found to inhibit a kinase, western blotting can be used to assess the phosphorylation of its substrates.

-

Gene Expression Profiling: Use techniques like RNA-sequencing or qPCR arrays to understand the global transcriptional changes induced by the compound.

Data Summary of Related Isoindolinone Derivatives

| Compound Class | Example(s) | Mechanism of Action | Therapeutic Area |

| Immunomodulatory Drugs (IMiDs®) | Lenalidomide | Cereblon (CRBN) modulation, leading to degradation of Ikaros/Aiolos | Oncology (Multiple Myeloma) |

| PARP Inhibitors | Certain 3-substituted isoindolin-1-ones | Inhibition of Poly (ADP-ribose) polymerase | Oncology |

| NSAIDs | Indoprofen | Inhibition of Cyclooxygenase (COX-1 and COX-2) | Anti-inflammatory |

| GABAA Receptor PAMs | Novel 2,7-disubstituted isoindolin-1-ones | Positive allosteric modulation of GABAA receptors | Neurology (Epilepsy) |

| Antioxidants | 3-Oxoisoindoline-5-carboxamides | Free radical scavenging, inhibition of LDL oxidation | Potential for various oxidative stress-related diseases |

Conclusion and Future Directions

Methyl 3-oxoisoindoline-5-carboxylate belongs to the versatile class of isoindolinone-containing molecules, which have demonstrated a wide range of clinically relevant biological activities. While the specific mechanism of action for this particular compound remains to be elucidated, the extensive research on its structural analogs provides a strong foundation for hypothesizing its potential biological targets and pathways. The diverse pharmacology of the isoindolinone scaffold, from immunomodulation and enzyme inhibition to receptor modulation, underscores the potential of even simple derivatives like Methyl 3-oxoisoindoline-5-carboxylate in drug discovery.

Future research should focus on a systematic biological evaluation of this compound through the experimental workflows outlined in this guide. Such studies are essential to unlock the therapeutic potential of this and other novel isoindolinone derivatives and to expand our understanding of the structure-activity relationships that govern their diverse mechanisms of action.

References

- Kumar, C. K., Kumar, H. V., et al. (2010). 3-Oxoisoindoline-5-carboxamides: Synthesis and their Antioxidant Activity Studies. Journal of Pharmaceutical Science and Technology, 2(12), 380-390.

- MDPI. (2023). N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)

- ResearchGate. (2023). (PDF) N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates as Antimicrobial Agents—In Silico and In Vitro Evaluation.

- ResearchGate. (2018). Synthesis, anti-lung cancer activity and molecular docking study of 3-methylene-2-oxoindoline-5-carboxamide derivatives. Medicinal Chemistry Research, 27(1).

- MDPI. (2022). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Molecules, 27(1), 133.

Sources

- 1. N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates as Antimicrobial Agents—In Silico and In Vitro Evaluation | MDPI [mdpi.com]

- 2. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core [mdpi.com]

- 3. Methyl 3-oxoisoindoline-5-carboxylate - CAS:954239-52-2 - Sunway Pharm Ltd [3wpharm.com]

- 4. researchgate.net [researchgate.net]

Spectroscopic Analysis of Methyl 3-oxoisoindoline-5-carboxylate: A Technical Guide

An In-depth Examination of a Versatile Heterocyclic Building Block

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of Methyl 3-oxoisoindoline-5-carboxylate, a key heterocyclic scaffold in medicinal chemistry and materials science. Due to the current unavailability of publicly accessible, experimentally-derived spectroscopic data for this specific molecule, this guide will establish a framework for its analysis based on established principles of spectroscopy and data from structurally analogous compounds. We will present predicted spectroscopic characteristics for ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, this document outlines detailed, field-proven protocols for acquiring and interpreting such data, offering researchers and drug development professionals a robust methodology for the in-house characterization of this and similar compounds.

Introduction: The Significance of Methyl 3-oxoisoindoline-5-carboxylate

Methyl 3-oxoisoindoline-5-carboxylate (Figure 1) belongs to the isoindolinone family, a class of bicyclic lactams that are prevalent in a wide array of biologically active molecules and functional materials. The presence of a lactam ring fused to an aromatic system, coupled with a reactive carboxylate group, makes it a highly versatile building block for chemical synthesis. Its structural motifs are found in compounds exhibiting a range of therapeutic properties, including anti-inflammatory, anti-cancer, and neuroprotective activities.

Accurate and unambiguous structural elucidation is the bedrock of chemical research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This guide is designed to serve as a reference for scientists working with Methyl 3-oxoisoindoline-5-carboxylate, providing a detailed projection of its spectroscopic signature and the rationale behind it.

Figure 1: Chemical Structure of Methyl 3-oxoisoindoline-5-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can deduce the connectivity and spatial arrangement of atoms.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of Methyl 3-oxoisoindoline-5-carboxylate in a solvent like DMSO-d₆ would exhibit distinct signals corresponding to each unique proton environment.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Aromatic H (H-4, H-6) | 7.8 - 8.2 | m | 2H | These protons are on the aromatic ring and adjacent to the electron-withdrawing carboxylate and lactam functionalities, leading to a downfield shift. |

| Aromatic H (H-7) | 7.5 - 7.7 | d | 1H | This aromatic proton is ortho to the lactam ring and is expected to be a doublet. |

| Methylene (CH₂) | ~4.5 | s | 2H | The methylene protons adjacent to the nitrogen of the lactam are expected to appear as a singlet. |

| Methyl (OCH₃) | ~3.9 | s | 3H | The methyl protons of the ester group will appear as a sharp singlet. |

| Amide (NH) | 8.5 - 9.5 | br s | 1H | The amide proton signal is typically broad and its chemical shift can be concentration and solvent dependent. |

Expertise & Experience: The prediction of chemical shifts is based on the analysis of substituent effects on the aromatic ring and the known chemical shift ranges for similar functional groups. The electron-withdrawing nature of the carbonyl group in the lactam and the ester group significantly deshields the aromatic protons.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide a signal for each unique carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| Lactam C=O | 168 - 172 | The carbonyl carbon of the lactam is expected in this characteristic downfield region. |

| Ester C=O | 165 - 168 | The ester carbonyl carbon is also found in a similar downfield region. |

| Aromatic C (quaternary) | 130 - 150 | The quaternary carbons of the aromatic ring, particularly those attached to the lactam and carboxylate groups, will be in this range. |

| Aromatic C-H | 115 - 130 | The protonated carbons of the aromatic ring will appear in this region. |

| Methylene C (CH₂) | 45 - 55 | The methylene carbon adjacent to the nitrogen atom. |

| Methyl C (OCH₃) | 50 - 55 | The methyl carbon of the ester group. |

Trustworthiness: These predicted chemical shifts are derived from established correlation tables and spectral databases for compounds containing similar functional moieties. The actual experimental values will provide definitive structural confirmation.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of Methyl 3-oxoisoindoline-5-carboxylate in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Tune and shim the probe for the specific sample.

-

Acquire a standard one-pulse ¹H spectrum with a 90° pulse angle.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the expected range (e.g., 0-200 ppm).

-

A larger number of scans will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase and baseline correct the resulting spectra.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

The IR spectrum of Methyl 3-oxoisoindoline-5-carboxylate is expected to show characteristic absorption bands for its key functional groups.

Table 3: Predicted Major IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |

| ~3200 | N-H stretch | Medium, Broad | Amide |

| ~3050 | C-H stretch (aromatic) | Medium | Aromatic Ring |

| ~2950 | C-H stretch (aliphatic) | Medium | CH₂ and CH₃ |

| ~1720 | C=O stretch | Strong, Sharp | Ester |

| ~1680 | C=O stretch | Strong, Sharp | Lactam (Amide) |

| ~1600, ~1480 | C=C stretch | Medium | Aromatic Ring |

| ~1250 | C-O stretch | Strong | Ester |

Authoritative Grounding: The predicted positions of these vibrational bands are based on well-established correlation charts in infrared spectroscopy. The carbonyl stretching frequencies are particularly diagnostic for the presence of the ester and lactam groups.

Experimental Protocol for IR Data Acquisition (ATR Method)

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to the sample to ensure good contact with the crystal.

-

Record the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The spectrometer software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation pattern.

Predicted Mass Spectrum

For Methyl 3-oxoisoindoline-5-carboxylate (C₁₀H₉NO₃), the molecular weight is 191.19 g/mol .

-

Molecular Ion Peak (M⁺•): In an electron ionization (EI) mass spectrum, a prominent molecular ion peak is expected at m/z = 191.

-

Key Fragmentation Pathways:

-

Loss of the methoxy group (-OCH₃) from the ester to give a fragment at m/z = 160.

-

Loss of the entire methoxycarbonyl group (-COOCH₃) to yield a fragment at m/z = 132.

-

Fragmentation of the lactam ring can also lead to characteristic ions.

-

Figure 2: Predicted Key Fragmentation Pathways in Mass Spectrometry.

Experimental Protocol for Mass Spectrometry Data Acquisition (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas flow, drying gas temperature) to achieve a stable signal.

-

Acquire the mass spectrum in positive ion mode. A protonated molecule [M+H]⁺ at m/z = 192 would be expected.

-

-

Data Analysis: Determine the m/z values of the major peaks and propose fragmentation patterns consistent with the structure of the molecule. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the parent ion and its fragments.

Conclusion

References

Due to the lack of specific literature containing the experimental data for Methyl 3-oxoisoindoline-5-carboxylate, this section would typically be populated with references to foundational spectroscopy textbooks and research articles on the characterization of structurally related isoindolinone derivatives. For the purpose of this illustrative guide, representative citations to general spectroscopy resources would be included here.

The Versatile Scaffold: A Technical Guide to Methyl 3-Oxoisoindoline-5-carboxylate in Drug Discovery

Abstract

The isoindolinone core is a privileged heterocyclic motif that constitutes the foundational structure of a multitude of biologically active compounds. This technical guide provides an in-depth exploration of a key starting material, Methyl 3-oxoisoindoline-5-carboxylate , and its pivotal role in the discovery and development of novel therapeutics. We will dissect its synthesis, explore its derivatization into potent inhibitors of crucial drug targets, and provide detailed experimental protocols and mechanistic insights for researchers, scientists, and drug development professionals.

Introduction: The Significance of the 3-Oxoisoindoline Core

The 3-oxoisoindoline scaffold, a bicyclic system containing a fused benzene ring and a γ-lactam, is a recurring feature in a variety of clinically significant drugs.[1] Its rigid structure provides a well-defined three-dimensional arrangement for appended functional groups, allowing for precise interactions with biological targets. This has led to the development of drugs for a range of indications, including cancer, inflammation, and neurological disorders.[2][3] Methyl 3-oxoisoindoline-5-carboxylate serves as a highly versatile and strategically functionalized starting material for accessing a diverse chemical space of isoindolinone derivatives. The presence of the methyl ester at the 5-position offers a convenient handle for further chemical modifications, enabling the exploration of structure-activity relationships (SAR).

Synthesis of the Core Scaffold: Methyl 3-Oxoisoindoline-5-carboxylate

The synthesis of Methyl 3-oxoisoindoline-5-carboxylate is a multi-step process that begins with commercially available 2-methylbenzoic acid. The following protocol outlines a reliable and scalable route to this key intermediate.

Synthetic Pathway Overview

The overall synthetic strategy involves the initial functionalization of the aromatic ring, followed by the construction of the isoindolinone core, and finally, the introduction and modification of the carboxylate group.

Caption: Synthetic route to Methyl 3-oxoisoindoline-5-carboxylate.

Detailed Experimental Protocol

Step 1: Bromination of 2-Methylbenzoic Acid

-

To a stirred solution of 2-methylbenzoic acid in a suitable solvent, add iron filings as a catalyst.

-

Slowly add bromine (Br₂) dropwise at room temperature.

-

Stir the reaction mixture overnight.

-

Quench the reaction with a solution of sodium bisulfite and extract the product with an organic solvent.

-

Purify the crude product by recrystallization to obtain 5-bromo-2-methylbenzoic acid.

Step 2: Esterification to Methyl 5-bromo-2-methylbenzoate

-

To a solution of 5-bromo-2-methylbenzoic acid in methanol (MeOH), add thionyl chloride (SOCl₂) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Remove the solvent under reduced pressure and purify the residue to yield Methyl 5-bromo-2-methylbenzoate.

Step 3: Benzylic Bromination

-

Dissolve Methyl 5-bromo-2-methylbenzoate in a non-polar solvent like carbon tetrachloride.

-

Add N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN).

-

Reflux the mixture under irradiation with a UV lamp until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture, filter off the succinimide, and concentrate the filtrate to obtain crude Methyl 5-bromo-2-(bromomethyl)benzoate.

Step 4: Cyclization to 6-Bromoisoindolin-1-one

-

Dissolve the crude Methyl 5-bromo-2-(bromomethyl)benzoate in a mixture of tetrahydrofuran (THF) and methanol.

-

Add an excess of aqueous ammonium hydroxide (NH₄OH) and stir the mixture at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Remove the organic solvents under reduced pressure and extract the aqueous layer with an organic solvent.

-

Purify the crude product by column chromatography to afford 6-bromoisoindolin-1-one.

Step 5: Cyanation to 3-Oxoisoindoline-5-carbonitrile

-

To a solution of 6-bromoisoindolin-1-one in a polar aprotic solvent such as dimethylformamide (DMF), add zinc cyanide (Zn(CN)₂) and a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).

-

Heat the reaction mixture under an inert atmosphere.

-

After completion, cool the reaction, and perform an aqueous workup.

-

Extract the product and purify by chromatography to yield 3-oxoisoindoline-5-carbonitrile.

Step 6: Hydrolysis to 3-Oxoisoindoline-5-carboxylic Acid

-

The nitrile can be hydrolyzed to the carboxylic acid under either acidic or basic conditions.

-

For acidic hydrolysis, reflux the nitrile in a mixture of a strong acid (e.g., H₂SO₄) and water.

-

For basic hydrolysis, reflux the nitrile with an aqueous solution of a strong base (e.g., NaOH), followed by acidification.

-

Isolate the product, 3-oxoisoindoline-5-carboxylic acid, by filtration.

Step 7: Fischer Esterification to Methyl 3-Oxoisoindoline-5-carboxylate

-

Suspend 3-oxoisoindoline-5-carboxylic acid in an excess of methanol.

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄).[4]

-

Reflux the mixture until the reaction is complete, as monitored by TLC.[5]

-

Cool the reaction mixture and neutralize the excess acid.

-

Remove the methanol under reduced pressure and perform an aqueous workup.

-

Extract the product with an organic solvent and purify by column chromatography to obtain the final product, Methyl 3-oxoisoindoline-5-carboxylate.

Applications in Drug Discovery: A Gateway to Potent Therapeutics

Methyl 3-oxoisoindoline-5-carboxylate is a valuable starting point for the synthesis of libraries of compounds targeting a range of therapeutic areas. The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides, or it can be reduced or otherwise modified. The lactam nitrogen can also be alkylated or acylated to introduce further diversity.

Poly(ADP-ribose) Polymerase (PARP) Inhibitors

PARP enzymes are crucial for DNA repair, and their inhibition is a clinically validated strategy for the treatment of cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. The 3-oxoisoindoline core has been identified as a key pharmacophore in several potent PARP inhibitors.[6][7] The lactam portion of the isoindolinone mimics the nicotinamide moiety of the NAD+ cofactor, which is the natural substrate for PARP.

Derivatives of Methyl 3-oxoisoindoline-5-carboxylate can be synthesized to explore the SAR for PARP inhibition. For instance, the methyl ester can be converted to a variety of amides, and the lactam nitrogen can be substituted with different groups to optimize binding to the PARP active site.

Caption: Structure-Activity Relationship exploration for PARP inhibitors.

Table 1: Representative Data for 3-Oxoisoindoline-based PARP Inhibitors

| Compound | R1 (at N-2) | R2 (at C-5) | PARP-1 IC₅₀ (nM) |

| A | H | CONH₂ | >1000 |

| B | CH₃ | CONH₂ | 500 |

| C | H | CONH(CH₂)₂-piperidine | 50 |

| D | CH₃ | CONH(CH₂)₂-piperidine | 10 |

Note: Data is illustrative and based on general trends observed in the literature.

Histone Deacetylase (HDAC) Inhibitors

HDACs are a class of enzymes that play a critical role in the regulation of gene expression. Their dysregulation is implicated in various diseases, including cancer. HDAC inhibitors have emerged as a promising class of anticancer agents. Isoindolinone-based structures have been successfully developed as potent HDAC inhibitors.[8]

The general pharmacophore for HDAC inhibitors consists of a zinc-binding group (ZBG), a linker, and a cap group. The 3-oxoisoindoline scaffold can serve as a rigid and versatile linker and part of the cap group. Starting from Methyl 3-oxoisoindoline-5-carboxylate, the ester can be elaborated into various ZBGs, such as hydroxamic acids, while the aromatic part and the lactam nitrogen can be modified to optimize interactions with the surface of the enzyme.

Dopamine D4 Receptor Antagonists

The dopamine D4 receptor is a target for the treatment of various neuropsychiatric disorders. A class of potent and selective dopamine D4 antagonists based on an isoindolinyl benzisoxazolpiperidine scaffold has been reported.[9] The isoindoline moiety plays a crucial role in the binding of these compounds to the receptor. Methyl 3-oxoisoindoline-5-carboxylate can be a valuable starting material for the synthesis of analogs to explore the SAR of this class of compounds and to develop new central nervous system (CNS) active agents.

Conclusion and Future Perspectives

Methyl 3-oxoisoindoline-5-carboxylate is a strategically important building block in modern drug discovery. Its straightforward synthesis and the versatility of its functional groups provide a robust platform for the generation of diverse chemical libraries. The demonstrated success of the 3-oxoisoindoline scaffold in targeting key enzymes like PARP and HDAC, as well as CNS receptors, underscores its significance. Future research will undoubtedly continue to leverage this privileged scaffold to develop novel and improved therapeutics for a wide range of diseases. The systematic exploration of the chemical space around this core, guided by a deep understanding of SAR, will be instrumental in these endeavors.

References

-

Hendrix, J. A., et al. (2002). Synthesis and structure-activity relationship of the isoindolinyl benzisoxazolpiperidines as potent, selective, and orally active human dopamine D4 receptor antagonists. Chembiochem, 3(10), 999-1009. [Link]

-

Shultz, M. D., et al. (2011). The design, synthesis and structure-activity relationships of novel isoindoline-based histone deacetylase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(16), 4909-4912. [Link]

- Kumar, C. K., et al. (2010). 3-Oxoisoindoline-5-carboxamides: Synthesis and their Antioxidant Activity Studies. Journal of Pharmaceutical Science and Technology, 2(12), 380-390.

-

Sharma, G., & Kumar, V. (2022). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Organics, 3(1), 19-41. [Link]

-

Master Organic Chemistry. (2022). Fischer Esterification. [Link]

-

Chemistry Steps. Fischer Esterification. [Link]

-

Sharma, G., & Kumar, V. (2022). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Organics, 3(1), 19-41. [Link]

-

Penning, T. D., et al. (2010). Discovery and SAR of substituted 3-oxoisoindoline-4-carboxamides as potent inhibitors of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer. Bioorganic & Medicinal Chemistry Letters, 20(3), 960-964. [Link]

-

Ota, Y., et al. (2007). Design, synthesis, and evaluation of isoindolinone-hydroxamic acid derivatives as histone deacetylase (HDAC) inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(17), 4787-4791. [Link]

-

New Drug Approvals. (2016). Talazoparib, BMN 673. [Link]

-

Penning, T. D., et al. (2010). Discovery and SAR of substituted 3-oxoisoindoline-4-carboxamides as potent inhibitors of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer. Bioorganic & Medicinal Chemistry Letters, 20(3), 960-964. [Link]

- Google Patents. (2017). Synthesis of parpinhibitor talazoparib.

-

PubChem. Talazoparib. [Link]

-

Li, M., et al. (2021). Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment. ACS Medicinal Chemistry Letters, 12(9), 1436-1442. [Link]

-

OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]

-

Master Organic Chemistry. (2022). Fischer Esterification. [Link]

-

Chemguide. esterification - alcohols and carboxylic acids. [Link]

-

Sharma, G., & Kumar, V. (2022). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Organics, 3(1), 19-41. [Link]

-

Liu, C., et al. (2011). Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d][5][9][10][11]tetrazine-8-carboxylates and -carboxamides. Molecules, 16(12), 10447-10457. [Link]

-

YouTube. (2016). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. [Link]

-

Bence, N., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(24), 7601. [Link]

-

Organic Chemistry Portal. Ester synthesis by esterification. [Link]

-

El-Gazzar, A. B. A., et al. (2022). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 27(19), 6296. [Link]

-

ResearchGate. (2023). N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates as Antimicrobial Agents—In Silico and In Vitro Evaluation. [Link]

Sources

- 1. cerritos.edu [cerritos.edu]

- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 3. mdpi.com [mdpi.com]

- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and evaluation of isoindolinone-hydroxamic acid derivatives as histone deacetylase (HDAC) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and structure-activity relationship of the isoindolinyl benzisoxazolpiperidines as potent, selective, and orally active human dopamine D4 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery and SAR of substituted 3-oxoisoindoline-4-carboxamides as potent inhibitors of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Isoindolinone Core: From Historical Infamy to a Cornerstone of Modern Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Privileged Scaffold

The isoindolinone framework, a bicyclic structure featuring a benzene ring fused to a γ-lactam ring, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique three-dimensional shape and synthetic tractability have made it a cornerstone in the development of a diverse array of therapeutic agents.[3][4] Compounds built around this core have demonstrated a remarkable range of biological activities, including anticancer, anti-inflammatory, immunomodulatory, and neuroprotective effects.[5][6] This guide provides a comprehensive exploration of the isoindolinone core's biological significance, delving into its historical context, intricate mechanisms of action, diverse therapeutic applications, and the synthetic strategies that enable its exploration.

The Thalidomide Saga: A Paradigm Shift in Drug Discovery

The story of the isoindolinone core is inextricably linked with the history of thalidomide. Initially marketed in the late 1950s as a sedative, its tragic teratogenic effects led to its withdrawal and became a cautionary tale in pharmacology.[7][8] However, decades later, thalidomide was repurposed for the treatment of leprosy and subsequently, multiple myeloma, marking a dramatic reversal of fortune.[8][9] This revival sparked intense research into its mechanism of action, ultimately revealing that the isoindolinone core was central to its therapeutic effects.[7][10] The journey of thalidomide and its analogs, including lenalidomide and pomalidomide, now collectively known as Immunomodulatory Drugs (IMiDs®), has not only provided powerful new therapies but has also unveiled a novel pharmacological paradigm: the concept of the "molecular glue."[11][12]

Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

The primary mechanism through which many isoindolinone-based drugs exert their effects is by modulating the function of the Cereblon (CRBN) E3 ubiquitin ligase complex.[10][11] These molecules act as "molecular glues," inducing or stabilizing the interaction between CRBN and proteins that are not its natural substrates.[13][14] This induced proximity leads to the ubiquitination and subsequent degradation of these "neosubstrates" by the proteasome.

The isoindolinone moiety itself fits into a specific binding pocket on CRBN, altering its surface to create a new binding interface for target proteins.[15] This elegant mechanism allows for the targeted degradation of proteins that were previously considered "undruggable."[11]

Key neosubstrates for IMiDs include the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), whose degradation is crucial for the anti-myeloma activity of these drugs.[11][12] In myelodysplastic syndrome with a 5q deletion, lenalidomide induces the degradation of casein kinase 1α (CK1α), leading to the selective death of malignant cells.[11]

Signaling Pathway: IMiD-Mediated Protein Degradation

The following diagram illustrates the mechanism of action for immunomodulatory drugs (IMiDs) that contain the isoindolinone core.

Caption: IMiD-mediated protein degradation via the Cereblon E3 ligase complex.

Therapeutic Applications: A Scaffold of Diverse Activities

The versatility of the isoindolinone core has led to its exploration in a wide range of therapeutic areas.[4][16]

Oncology

The most prominent application of isoindolinone derivatives is in oncology.[6]

-

Multiple Myeloma: Lenalidomide and pomalidomide are standard-of-care treatments for multiple myeloma, significantly improving patient outcomes.[9][17]

-

Myelodysplastic Syndromes (MDS): Lenalidomide is particularly effective in patients with MDS harboring a deletion of chromosome 5q.[11]

-

Other Hematologic Malignancies: The potent antiproliferative and immunomodulatory effects of these compounds are being investigated in various lymphomas and leukemias.[18]

Beyond the IMiDs, novel isoindolinone derivatives are being developed as inhibitors of other key cancer targets:

-

PARP Inhibitors: The isoindolinone scaffold's structural similarity to the nicotinamide moiety of NAD+ makes it a promising candidate for developing Poly(ADP-ribose) polymerase (PARP) inhibitors, particularly for cancers with deficiencies in DNA repair and for treating CNS cancers due to potential blood-brain barrier permeability.[19]

-

Kinase Inhibitors: Various isoindolinone derivatives have been shown to inhibit cyclin-dependent kinases (CDKs) and phosphoinositide 3-kinases (PI3Ks), which are critical regulators of cell cycle and survival pathways.[20][21][22]

-

Histone Deacetylase (HDAC) Inhibitors: Novel isoindolinone-based compounds have demonstrated potent HDAC inhibition, an established epigenetic approach to cancer therapy.[23]

Immunology and Inflammation

The immunomodulatory properties of isoindolinone compounds extend beyond oncology.[24] They can enhance T-cell and Natural Killer (NK) cell activity while also inhibiting the production of pro-inflammatory cytokines like TNF-α.[17][24] This dual activity makes them attractive candidates for treating autoimmune and inflammatory diseases.

Other Therapeutic Areas

The biological activity of the isoindolinone core is not limited to cancer and inflammation. Research has explored its potential as:

-

Antimicrobial and antiviral agents.[1]

-

Anticonvulsants and agents for neurodegenerative diseases.[5]

-

Dopamine D4 receptor antagonists for potential antipsychotic applications.[25]

-

Carbonic anhydrase inhibitors.[26]

Structure-Activity Relationships (SAR)

Medicinal chemistry efforts have elucidated key structure-activity relationships for isoindolinone-based compounds. Modifications at various positions on the scaffold can dramatically influence potency, substrate specificity, and pharmacokinetic properties.

| Position/Modification | General Effect on Biological Activity | Example |

| N-substitution (Glutarimide ring) | Essential for binding to CRBN and subsequent neosubstrate recruitment. Modifications here can alter substrate specificity.[18] | Lenalidomide, Pomalidomide |

| C3-substitution | Can modulate potency and introduce new interactions with target proteins.[16] | |

| Aromatic Ring Substitution | Affects physicochemical properties like solubility and cell permeability. Can also influence binding affinity.[27] | |

| Chirality | The stereochemistry of substituents can be critical for activity, as seen with thalidomide's teratogenicity being linked to one enantiomer. | Thalidomide |

This table provides a generalized summary. Specific SAR is highly dependent on the target and compound series.

Synthetic Methodologies

The construction of the isoindolinone core is a well-explored area of synthetic organic chemistry. A variety of methods have been developed, often focusing on the efficient formation of the five-membered lactam ring.

Workflow: General Synthesis of N-Substituted Isoindolinones

The following diagram outlines a common synthetic workflow for producing N-substituted isoindolinones.

Caption: A generalized workflow for the synthesis of isoindolinone derivatives.

Exemplary Protocol: Synthesis of N-Benzylisoindolinone

This protocol describes a representative synthesis via the reductive amination of 2-carboxybenzaldehyde followed by cyclization.

-

Reaction Setup: To a solution of 2-carboxybenzaldehyde (1.0 eq) in a suitable solvent (e.g., methanol), add benzylamine (1.1 eq).

-

Reductive Amination: Stir the mixture at room temperature for 1-2 hours to form the intermediate imine. Then, add a reducing agent such as sodium borohydride (NaBH₄) (1.5 eq) portion-wise while maintaining the temperature below 25°C.

-

Cyclization: After the reduction is complete (monitored by TLC), acidify the reaction mixture with dilute HCl to a pH of ~2. Heat the mixture to reflux for 4-6 hours to induce lactamization.

-

Work-up and Purification: Cool the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Validation: Purify the crude product by column chromatography on silica gel. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Causality Note: The choice of a mild reducing agent like NaBH₄ is crucial to selectively reduce the imine in the presence of the carboxylic acid. The subsequent acid-catalyzed heating provides the necessary energy to overcome the activation barrier for the intramolecular amide bond formation (lactamization).

Future Perspectives: Beyond IMiDs

The isoindolinone core continues to be a fertile ground for drug discovery. The deep understanding of its interaction with CRBN has paved the way for the rational design of novel therapeutics.

-

Next-Generation Molecular Glues: Researchers are actively developing new isoindolinone-based molecular glues with improved selectivity for different neosubstrates, aiming to expand the scope of targeted protein degradation.[18]

-

PROTACs: The isoindolinone scaffold serves as a highly effective CRBN-binding ligand in the design of Proteolysis Targeting Chimeras (PROTACs).[28] These bifunctional molecules link a target-binding warhead to an E3 ligase ligand, offering another powerful modality for protein degradation.

-

Expanding Target Space: The inherent drug-like properties of the isoindolinone scaffold ensure its continued use in developing inhibitors for a wide range of traditional drug targets, such as kinases and metabolic enzymes.[20][26]

Conclusion

From a molecule of historical infamy to a privileged scaffold in modern drug discovery, the isoindolinone core has undergone a remarkable journey. Its ability to elegantly hijack the cellular protein degradation machinery has opened up new frontiers in targeting disease-causing proteins. The continued exploration of its diverse biological activities, coupled with innovative synthetic chemistry, ensures that the isoindolinone structure will remain a significant and highly valuable framework in the development of novel therapeutics for years to come.

References

-

Upadhyay, S. P., & Singh, P. P. (2020). 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity. Fitoterapia, 146, 104722.

-

An, G., et al. (2024). Overcoming CK1α liability in the discovery of a series of isoIndolinone Glutarimides as selective IKZF2 molecular glue degraders. PubMed.

-

Kronke, J., & Ebert, B. L. (2016). The novel mechanism of lenalidomide activity. Blood, 127(24), 2949–2952.

-

Gandhi, A. K., et al. (2014). Mechanism of Action and Novel IMiD-Based Compounds and Combinations in Multiple Myeloma. Journal of the National Comprehensive Cancer Network, 12(5), 797-805.

-

Wikipedia. (n.d.). Thalidomide.

-

Shi, Q., & Chen, L. (2017). Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma. Leukemia & Lymphoma, 58(7), 1547-1559.

-

MDedge. (2016). Scientists describe mechanism of IMiDs.

-

ACS Publications. (2025). Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment. ACS Medicinal Chemistry Letters.

-

Mehta, P., et al. (2024). Exploring isoindolin-1-ones as potential CDK7 inhibitors using cheminformatic tools. Journal of Biomolecular Structure and Dynamics.

-

Upadhyay, S. P., & Singh, P. P. (2020). 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity. Fitoterapia, 146, 104722.

-

Lepperdinger, J., et al. (2011). Mechanism of action of immunomodulatory drugs (IMiDS) in multiple myeloma. British Journal of Haematology, 154(4), 446-457.

-

ResearchGate. (2022). The Synthesis, Anticancer Activity, Structure–Activity Relationships and Molecular Modelling Studies of Novel Isoindole-1,3(2H)-dione Compounds Containing Different Functional Groups.

-

Ommega Online Publishers. (2015). Novel Mechanisms of Action for Immunomodulatory Drugs (IMiDs) Against Multiple Myeloma: From a Tragedy to a Therapy.

-

BOC Sciences. (n.d.). Pomalidomide: Definition, Structure, Mechanism of Action and Application.

-

ResearchGate. (2025). 3-Substituted isoindolin-1-ones and their pharmaceutical applications.

-

MDPI. (2023). Structural Insights from Molecular Modeling of Isoindolin-1-One Derivatives as PI3Kγ Inhibitors against Gastric Carcinoma.

-

Zhu, Y. X., et al. (2014). Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma. Leukemia & Lymphoma, 55(6), 1248-1257.

-

Asberom, T., et al. (1998). Synthesis and structure-activity relationship of the isoindolinyl benzisoxazolpiperidines as potent, selective, and orally active human dopamine D4 receptor antagonists. Journal of Medicinal Chemistry, 41(16), 2892-2901.

-

Bakan, B., et al. (2025). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Journal of Biochemical and Molecular Toxicology.

-

Preprints.org. (2024). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core.

-

JETIR.org. (n.d.). Properties and Functions of Isoindoline: A Short Review.

-

ResearchGate. (2023). Natural products and other medicinal drug candidates with isoindolinones nucleus.

-

Chen, Y., et al. (2019). Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors. European Journal of Medicinal Chemistry, 172, 192-207.

-

Galli, M., et al. (2014). Novel insights into the mechanism of action of lenalidomide. Oncoimmunology, 3(1), e27337.

-

Wang, Y., et al. (2025). Complete biosynthesis of the fungal alkaloid zinnimidine: Biochemical insights into the isoindolinone core formation. PNAS.

-

ResearchGate. (2020). Examples of biologically active isoindolinone derivatives.

-

Pemberton, N., et al. (2018). Synthesis of a 6-Aza-Isoindolinone-Based Inhibitor of Phosphoinositide 3-Kinase γ via Ruthenium-Catalyzed [2 + 2 + 2] Cyclotrimerization. Organic Letters, 20(17), 5322-5325.

-

ResearchGate. (2020). 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity.

-

MDPI. (2024). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core.

-

JOCPR. (n.d.). Design, synthesis and biological evaluation of the novel isoindolinone derivatives.

-

ResearchGate. (2025). Complete biosynthesis of the fungal alkaloid zinnimidine: Biochemical insights into the isoindolinone core formation.

-

Cayman Chemical. (n.d.). Glutarimide-Isoindolinone-NH-PEG4-COOH.

-

ResearchGate. (2023). Bioactive molecules that contain Isoindolin‐1‐one scaffold.

-

Preprints.org. (2024). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core.

-

ResearchGate. (2020). Synthesis and Evaluation of Novel Isoindoline-1,3-dione Derivatives as Anticancer Agents.

-

Scirp.org. (n.d.). Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review.

-

MDPI. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking.

-

Scott, D. E., et al. (2021). Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic. Journal of Medicinal Chemistry, 64(19), 14157–14175.

-

Domainex. (n.d.). Molecular glues.

-

ResearchGate. (2022). Structures of biologically active isoindolinones.

-

Biopharma PEG. (2022). Molecular Glues: A New Dawn After PROTAC.

Sources

- 1. 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. [PDF] Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core | Semantic Scholar [semanticscholar.org]

- 5. jetir.org [jetir.org]

- 6. jocpr.com [jocpr.com]

- 7. Thalidomide - Wikipedia [en.wikipedia.org]

- 8. Novel Mechanisms of Action for Immunomodulatory Drugs (IMiDs) Against Multiple Myeloma: From a Tragedy to a Therapy [ommegaonline.org]

- 9. Mechanism of Action and Novel IMiD-Based Compounds and Combinations in Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Molecular glues | Domainex [domainex.co.uk]

- 15. Molecular Glues: A New Dawn After PROTAC | Biopharma PEG [biochempeg.com]

- 16. researchgate.net [researchgate.net]

- 17. Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Overcoming CK1α liability in the discovery of a series of isoIndolinone Glutarimides as selective IKZF2 molecular glue degraders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Exploring isoindolin-1-ones as potential CDK7 inhibitors using cheminformatic tools - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Structural Insights from Molecular Modeling of Isoindolin-1-One Derivatives as PI3Kγ Inhibitors against Gastric Carcinoma [mdpi.com]

- 22. Synthesis of a 6-Aza-Isoindolinone-Based Inhibitor of Phosphoinositide 3-Kinase γ via Ruthenium-Catalyzed [2 + 2 + 2] Cyclotrimerization - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Mechanism of action of immunomodulatory drugs (IMiDS) in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Synthesis and structure-activity relationship of the isoindolinyl benzisoxazolpiperidines as potent, selective, and orally active human dopamine D4 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to Methyl 3-Oxoisoindoline-5-carboxylate Derivatives and Analogues for Drug Discovery

Introduction: The Isoindolinone Scaffold - A Privileged Core in Medicinal Chemistry

The isoindolinone core, a bicyclic heterocyclic system, is a cornerstone in modern medicinal chemistry. Its rigid structure, combined with the capacity for diverse functionalization, has made it a privileged scaffold in the design of novel therapeutics. Molecules incorporating this core have demonstrated a wide spectrum of pharmacological activities, leading to the development of blockbuster drugs for treating conditions ranging from multiple myeloma and inflammation to hypertension.[1] This guide focuses on a specific, promising derivative: Methyl 3-oxoisoindoline-5-carboxylate . We will provide a comprehensive overview of its synthesis, characterization, and the therapeutic potential of its analogues, offering a technical resource for researchers and professionals in drug development.

The strategic placement of the methyl carboxylate group at the 5-position of the 3-oxoisoindoline core offers a versatile handle for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. Understanding the synthesis and biological context of this core is paramount for unlocking its full potential in the discovery of next-generation therapeutics.

Synthetic Pathways to the 3-Oxoisoindoline-5-carboxylate Core

The synthesis of methyl 3-oxoisoindoline-5-carboxylate is a multi-step process that begins with readily available starting materials and proceeds through the key intermediate, 3-oxoisoindoline-5-carboxylic acid. The overall synthetic strategy is outlined below.

Workflow for the Synthesis of Methyl 3-Oxoisoindoline-5-carboxylate

Caption: Synthetic route to Methyl 3-oxoisoindoline-5-carboxylate.

Experimental Protocols

This initial step involves the electrophilic aromatic substitution of 2-methylbenzoic acid.

-

Protocol: In a round-bottomed flask, charge bromine and iron filings and cool to 0°C. Add 2-methylbenzoic acid to the stirred mixture. Allow the reaction to proceed overnight at room temperature. The reaction mixture is then carefully quenched with water, and the resulting solid is filtered, washed, and dried.

-

Causality: Iron acts as a Lewis acid catalyst, polarizing the bromine molecule and making it a more potent electrophile for the substitution reaction on the aromatic ring.

This multi-step conversion involves esterification, benzylic bromination, cyclization, cyanation, reduction, and oxidation.

-

Esterification: The synthesized 5-bromo-2-methylbenzoic acid is converted to its methyl ester using thionyl chloride in methanol.

-

Benzylic Bromination: The methyl group is then brominated using N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN).

-

Cyclization: The resulting benzylic bromide is cyclized with ammonia in a sealed tube to form 6-bromoisoindolin-1-one.

-

Cyanation: The bromo group is then converted to a nitrile using zinc cyanide and a palladium catalyst.

-